6-(4-Methoxyphenyl)pyrimidin-4-ol

Overview

Description

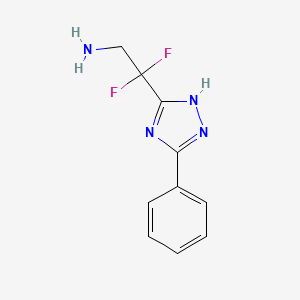

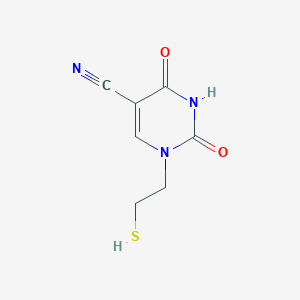

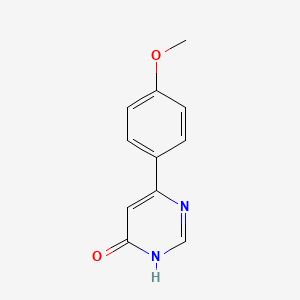

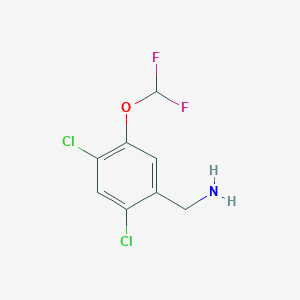

6-(4-Methoxyphenyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 130841-04-2 . It has a molecular weight of 202.21 and its IUPAC name is 6-(4-methoxyphenyl)-4-pyrimidinol .

Synthesis Analysis

While specific synthesis methods for 6-(4-Methoxyphenyl)pyrimidin-4-ol were not found, there are general methods for synthesizing similar compounds. For instance, an efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The InChI code for 6-(4-Methoxyphenyl)pyrimidin-4-ol is 1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) . This indicates that the compound has a pyrimidinol core with a methoxyphenyl group attached.Physical And Chemical Properties Analysis

6-(4-Methoxyphenyl)pyrimidin-4-ol is a solid compound . It has a molecular weight of 202.21 .Scientific Research Applications

Chemical Properties and Identification

“6-(4-Methoxyphenyl)pyrimidin-4-ol” is a chemical compound with the CAS Number: 130841-04-2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is 6-(4-methoxyphenyl)-4-pyrimidinol .

Use in Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Antiproliferative Activity

Research has shown that compounds similar to “6-(4-Methoxyphenyl)pyrimidin-4-ol” have antiproliferative activity . For example, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a related compound, has been found to be active against K562, MV4-11, and MCF-7 cancer cell lines . It induces poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activates the initiator enzyme of apoptotic cascade caspase 9, induces a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduces the expression levels of proliferating cell nuclear antigen (PCNA) .

Induction of Cell Death

The compound 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, which is similar to “6-(4-Methoxyphenyl)pyrimidin-4-ol”, has been found to induce cell death . This suggests a complex action that combines antiproliferative effects with the induction of cell death .

Fluorescence Properties

Investigations of the fluorescence properties of compounds similar to “6-(4-Methoxyphenyl)pyrimidin-4-ol” have revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as a potent pH indicator . This compound enables both fluorescence intensity-based and ratiometric pH sensing .

Future Directions

While specific future directions for 6-(4-Methoxyphenyl)pyrimidin-4-ol were not found in the search results, pyrimidine derivatives are a topic of ongoing research due to their wide range of biological activities. They are often studied for their potential applications in medicinal chemistry, particularly in the development of new drugs with antiviral, anticancer, antioxidant, and antimicrobial activity .

properties

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXQDTVTMJFNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)

![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)